molecular formula C16H18O4 B13957630 Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate CAS No. 2985-54-8

Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate

Cat. No.: B13957630
CAS No.: 2985-54-8
M. Wt: 274.31 g/mol
InChI Key: ZKEFXLOLQXTTIC-UHFFFAOYSA-N
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Description

Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate (CAS: 1026-92-2) is an ester derivative of terephthalic acid, featuring two 2-methylallyl (2-methylprop-2-en-1-yl) groups esterified at the 1,4-positions of the benzene ring. Structurally, the compound combines the rigidity of the aromatic core with the reactivity of unsaturated allyl esters, modified by methyl substituents on the double bond.

Properties

CAS No.

2985-54-8

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

bis(2-methylprop-2-enyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H18O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8H,1,3,9-10H2,2,4H3

InChI Key

ZKEFXLOLQXTTIC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of benzene-1,4-dicarboxylate esters, highlighting differences in substituents, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate C₁₆H₁₈O₄ 274.31 2-methylallyl Likely liquid; reactive ester groups Crosslinking in polymers (inferred) -
Diallyl terephthalate C₁₄H₁₄O₄ 246.26 Allyl (no methyl) Liquid; industrial use Crosslinking, polymer synthesis
Dioctyl terephthalate (DOTP) C₂₄H₃₈O₄ 390.56 2-ethylhexyl Viscous liquid; low volatility Plasticizer for PVC
Diphenyl terephthalate C₂₀H₁₄O₄ 318.33 Phenyl Solid; high melting point (~117°C) High-temperature-resistant materials
Didodecyl terephthalate C₃₀H₅₈O₄ 502.80 Dodecyl Waxy solid; hydrophobic Lubricants, coatings
[3,3'-²H₂]Dipropargyl terephthalate C₁₄H₁₀D₂O₄ ~248.28 Propargyl (deuterated) Isotopically labeled Mechanistic studies, spectroscopy

Key Differences and Implications

Reactivity and Polymerization
  • This modification may enhance control over crosslinking density in polymer networks.
  • Diallyl Terephthalate : Lacks methyl groups, leading to faster polymerization kinetics. Widely used in thermosetting resins and adhesives .
Physical Properties
  • DOTP and Didodecyl Esters : Long alkyl chains (e.g., 2-ethylhexyl in DOTP) impart flexibility and low volatility, making them ideal plasticizers . In contrast, the target compound’s unsaturated esters prioritize reactivity over plasticizing.
  • Diphenyl Terephthalate: Aromatic substituents increase thermal stability (melting point ~117°C) but reduce solubility in non-polar solvents .

Biological Activity

Bis(2-methylprop-2-en-1-yl) benzene-1,4-dicarboxylate, also known as a derivative of benzene dicarboxylate compounds, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial activities.

  • Chemical Formula : C18H22O4
  • Molecular Weight : 302.365 g/mol
  • CAS Number : 918643-60-4

Synthesis

The synthesis of this compound typically involves the reaction of benzene dicarboxylic acid derivatives with 2-methylprop-2-en-1-ol under suitable conditions to yield the desired ester compound. The reaction can be facilitated through various catalytic methods to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study examining various dicarboxylate esters reported that this compound exhibited significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-745.5
A54962.3
H129977.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be a viable candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study conducted on its efficacy against bacterial strains showed promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results indicate that the compound could serve as a potential antimicrobial agent, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : A comprehensive analysis was performed on the effect of this compound on MCF-7 and A549 cells. Results showed that treatment with this compound resulted in apoptosis and cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a laboratory setting, the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting a broad-spectrum antimicrobial effect.

The proposed mechanisms through which this compound exerts its biological activity include:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell division and growth.

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